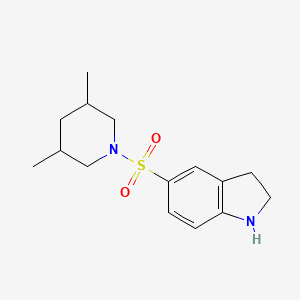

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung verfügt über einen Piperidinring, der mit Dimethylgruppen und einer Sulfonylgruppe substituiert ist, die an eine Dihydroindolstruktur gebunden ist. Seine einzigartige chemische Struktur macht es zu einem wertvollen Gegenstand für Studien in Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Piperidinrings. Der Piperidinring wird zunächst an den Positionen 3 und 5 mit Dimethylgruppen substituiert. Anschließend wird eine Sulfonylgruppe an die Position 1 des Piperidinrings eingeführt. Der letzte Schritt beinhaltet die Anlagerung der Dihydroindolstruktur an den sulfonylsubstituierten Piperidinring. Die Reaktionsbedingungen erfordern oft spezielle Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und verwendet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Leistung zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.

Substitution: Die Sulfonylgruppe und andere Substituenten können durch Substitutionreaktionen durch verschiedene funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen könnte. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Es dient als Sonde zur Untersuchung biologischer Pfade und Interaktionen, insbesondere solcher, an denen sulfonylhaltige Verbindungen beteiligt sind.

Medizin: Die Forschung zu ihren potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmenden oder krebshemmenden Eigenschaften, ist im Gange.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den 5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an verschiedenen biologischen Pfaden beteiligt sind. Die Sulfonylgruppe ist besonders wichtig für die Bindung an diese Zielstrukturen und beeinflusst die Aktivität und Spezifität der Verbindung.

Wissenschaftliche Forschungsanwendungen

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl-containing compounds.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group is particularly important for binding to these targets, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(3,5-Dimethyl-piperidin-1-sulfonyl)-Phenylamin: Diese Verbindung weist einen ähnlichen Piperidinring und eine Sulfonylgruppe auf, unterscheidet sich jedoch in der daran gebundenen aromatischen Struktur.

3-(3,5-Dimethyl-piperidin-1-sulfonyl)-Benzoesäure: Eine weitere verwandte Verbindung mit einer Benzoesäureeinheit anstelle der Dihydroindolstruktur.

Einzigartigkeit

5-(3,5-Dimethyl-piperidin-1-sulfonyl)-2,3-dihydro-1H-Indol ist einzigartig aufgrund seiner Kombination aus einem Piperidinring, einer Sulfonylgruppe und einer Dihydroindolstruktur. Diese einzigartige Anordnung verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen abheben.

Eigenschaften

Molekularformel |

C15H22N2O2S |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3 |

InChI-Schlüssel |

ONZZJAHVEBRGRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)

![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)

![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)

![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)

![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)

![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)